molecular formula C12H25N3O2S B12076014 N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide

N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide

Cat. No.: B12076014
M. Wt: 275.41 g/mol
InChI Key: NTYPNOSMKBGZMP-UHFFFAOYSA-N
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Description

N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide typically involves the reaction of N-methylpiperidine with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The final product is subjected to rigorous quality control tests to ensure compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-methylpiperidine
  • N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide
  • N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-sulfonyl chloride

Uniqueness

N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide is unique due to its specific sulfonamide functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H25N3O2S

Molecular Weight

275.41 g/mol

IUPAC Name

N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide

InChI

InChI=1S/C12H25N3O2S/c1-14-9-5-11(6-10-14)15(2)18(16,17)12-3-7-13-8-4-12/h11-13H,3-10H2,1-2H3

InChI Key

NTYPNOSMKBGZMP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N(C)S(=O)(=O)C2CCNCC2

Origin of Product

United States

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